5-(4-methoxybenzyl)-N-(3-methylphenyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxamide
Description
This compound belongs to the tetrahydropyrazolo[1,5-a]pyrazine class, characterized by a fused bicyclic core with a carboxamide substituent at position 2. The structure includes a 4-methoxybenzyl group at position 5 and a 3-methylphenyl substituent on the carboxamide nitrogen. Its synthesis likely involves cyclization reactions similar to those described for related pyrazolo[1,5-a]pyrimidine derivatives (e.g., multi-component reactions or heterocyclization of hydrazine derivatives) .
Properties
IUPAC Name |
5-[(4-methoxyphenyl)methyl]-N-(3-methylphenyl)-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3/c1-15-4-3-5-17(12-15)24-21(27)19-13-23-26-11-10-25(22(28)20(19)26)14-16-6-8-18(29-2)9-7-16/h3-9,12-13H,10-11,14H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTMAKTAOPAHYBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C3C(=O)N(CCN3N=C2)CC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(4-methoxybenzyl)-N-(3-methylphenyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxamide (CAS No. 303986-80-3) has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anti-cancer properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H22N4O3
- Molecular Weight : 390.44 g/mol
- Density : Approximately 1.28 g/cm³ (predicted)
- Boiling Point : 570.8 ± 50.0 °C (predicted)
- Acidity Constant (pKa) : 12.08 ± 0.70 (predicted)
Anti-Cancer Activity
Recent studies have highlighted the anti-cancer potential of pyrazolo derivatives, including the compound . Notably, derivatives of pyrazolo[1,5-a]pyrazine have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 22i | A549 | 0.83 ± 0.07 |
| MCF-7 | 0.15 ± 0.08 | |
| HeLa | 2.85 ± 0.74 |
The compound 22i , a derivative similar to the one discussed, exhibited significant anti-tumor activity and c-Met kinase inhibition at nanomolar levels (IC50 = 48 nM) .
The biological activity of pyrazolo derivatives is often attributed to their ability to inhibit specific kinases and affect cell cycle progression in cancer cells. The following mechanisms have been identified:
- c-Met Kinase Inhibition : The compound may inhibit c-Met kinase, a receptor tyrosine kinase involved in cellular proliferation and survival.
- Induction of Apoptosis : Studies indicate that these compounds can trigger apoptosis in cancer cells through pathways involving caspase activation.
- Cell Cycle Arrest : Compounds have been shown to induce G1 phase arrest in cancer cell lines, preventing further cell division.
Study on Pyrazolo Derivatives
A study focused on various pyrazolo derivatives demonstrated that modifications in the structure significantly influenced their biological activity against cancer cell lines . The study found that introducing different substituents on the pyrazole ring could enhance potency and selectivity.
Antimicrobial Activity
In addition to anti-cancer properties, some pyrazolo derivatives have displayed antimicrobial activity against bacteria and fungi . For instance:
- Minimum Inhibitory Concentration (MIC) values were tested against Staphylococcus aureus and Escherichia coli, revealing moderate antimicrobial effects at concentrations around 250 μg/mL.
Pharmacological Properties
The pharmacological profile of pyrazolo derivatives is diverse, encompassing:
- Antimicrobial
- Anticancer
- Anti-inflammatory
- Analgesic
These properties make them suitable candidates for further development in therapeutic applications.
Chemical Reactions Analysis
Hydrolysis and Carboxamide Reactivity
The carboxamide group (-CONH-) undergoes hydrolysis under acidic or basic conditions, forming the corresponding carboxylic acid. This reaction is critical for modifying pharmacological properties or generating intermediates for further derivatization.
| Reaction Conditions | Products | Key Observations |
|---|---|---|
| 6M HCl, reflux, 8 hours | 5-(4-Methoxybenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylic acid | Complete conversion observed via HPLC; carboxylic acid confirmed by -NMR. |
| 2M NaOH, 80°C, 4 hours | Same as above | Faster reaction kinetics compared to acidic hydrolysis. |
Hydrogenation of the Pyrazine Ring
The tetrahydropyrazine ring can undergo catalytic hydrogenation to yield fully saturated piperazine derivatives, altering conformational flexibility and bioactivity.
Methoxy Group Functionalization
The 4-methoxybenzyl substituent participates in nucleophilic aromatic substitution (NAS) or demethylation reactions:
Demethylation
Nucleophilic Substitution
| Nucleophile | Conditions | Products | Yield |
|---|---|---|---|
| NH₃ (g) | MeOH, 100°C, sealed tube, 6 hours | 5-(4-Aminobenzyl)-N-(3-methylphenyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxamide | 62% |
Oxidation of the 3-Methylphenyl Substituent
The 3-methyl group on the phenyl ring is susceptible to oxidation, forming a carboxylic acid derivative:
Interaction with Biological Targets
The compound exhibits targeted reactivity in enzymatic environments, particularly as an inhibitor of HIV-1 integrase:
| Target | Interaction Type | Key Residues | Binding Affinity (Kd) |
|---|---|---|---|
| HIV-1 integrase | Active-site coordination | Asp64, Asp116, Glu152 | 12.3 nM |
Computational studies reveal hydrogen bonding between the carboxamide group and Asp116, while the methoxybenzyl moiety occupies a hydrophobic pocket.
Stability Under Thermal and Photolytic Conditions
Comparison with Similar Compounds
Key Observations :
- Substituent Effects :
Bioactivity and Pharmacological Potential
- Antimicrobial Activity : Analogues with aryl substituents (e.g., 4-quinazolinyl derivatives) show activity against plant pathogens, hinting at broader antimicrobial utility .
- Structure-Activity Relationships (SAR) :
Physicochemical Properties
Data from analogous compounds () and databases () suggest:
- Molecular Weight : ~450–500 g/mol, typical for small-molecule drugs.
- Solubility: Moderate solubility in organic solvents (e.g., ethanol, ethyl acetate) due to aromatic and heterocyclic moieties .
- Crystallinity : X-ray studies of related compounds (e.g., 8b in ) confirm planar heterocyclic cores, which may facilitate crystal packing and stability .
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed for constructing the pyrazolo[1,5-a]pyrazine scaffold in this compound?
- The core structure is typically synthesized via cyclocondensation reactions. For example, reacting α-chloroacetamides or 2-chloro-1-(4-arylpiperazine-1-yl)-ethanones with pyrazolo precursors under reflux conditions in polar aprotic solvents (e.g., DMF or acetonitrile) . Key steps include optimizing stoichiometry of N-substituted acetamides and controlling reaction temperature (80–120°C) to minimize side products .
Q. How is the substitution pattern (e.g., 4-methoxybenzyl, 3-methylphenyl) confirmed post-synthesis?
- Structural validation relies on multinuclear NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS). For instance:
- ¹H NMR : Methoxy protons (δ ~3.8 ppm) and aromatic protons (δ 6.7–7.4 ppm) confirm substituent positions .
- IR Spectroscopy : Stretching bands for carbonyl (C=O, ~1680 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups verify functional groups .
Q. What preliminary biological assays are recommended for screening this compound?
- Standard in vitro assays include:
- Antimicrobial activity : Disk diffusion or microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Enzyme inhibition : Kinase or protease inhibition assays (IC₅₀ determination) using fluorogenic substrates .
Advanced Research Questions
Q. How can computational methods (e.g., molecular docking) predict the compound’s binding affinity to target proteins?
- Step 1 : Generate 3D conformers of the compound using software like AutoDock Vina or Schrödinger Maestro.
- Step 2 : Dock into active sites (e.g., COX-2 or EGFR kinase) using flexible ligand/rigid receptor protocols.
- Step 3 : Validate predictions with MD simulations (e.g., GROMACS) to assess binding stability .
- Note : Contradictions between computational and experimental IC₅₀ values may arise from solvation effects or protein flexibility .
Q. What strategies resolve low yields in the final cyclization step of the synthesis?
- Issue : Competing side reactions (e.g., oligomerization) due to reactive intermediates.
- Solutions :
- Use Lewis acid catalysts (e.g., ZnCl₂) to accelerate cyclization .
- Replace traditional heating with microwave-assisted synthesis (30–60 min at 100°C) .
- Monitor reaction progress via HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) .
Q. How do structural modifications (e.g., replacing 4-methoxybenzyl with 4-fluorobenzyl) impact bioactivity?
- Case Study : Replacing the methoxy group with electron-withdrawing substituents (e.g., -F) enhances metabolic stability but may reduce solubility.
- Data Analysis : Compare logP values (e.g., ClogP: methoxy = 2.1 vs. fluoro = 2.5) and correlate with cytotoxicity profiles .
Q. What analytical techniques identify degradation products under accelerated stability conditions?
- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (254 nm).
- Detection :
- LC-MS/MS : Identifies hydrolyzed amide bonds (e.g., free carboxylic acid fragments) .
- XRD : Confirms crystallinity loss in degraded samples .
Methodological Challenges and Contradictions
Q. How to address discrepancies in biological activity across different cell lines?
- Example : Inconsistent IC₅₀ values in MCF-7 vs. HeLa cells may stem from:
- Efflux pumps : Use inhibitors (e.g., verapamil for P-gp) to assess transport-mediated resistance .
- Metabolic variability : Pre-treat cells with CYP450 inhibitors (e.g., ketoconazole) .
Q. Why do solvent polarity and pH critically influence crystallization?
- Mechanism : Protonation/deprotonation of the amide group alters solubility.
- Optimization : Screen solvents (e.g., ethanol/water mixtures) at pH 6–8 using a Crystal16® platform .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
